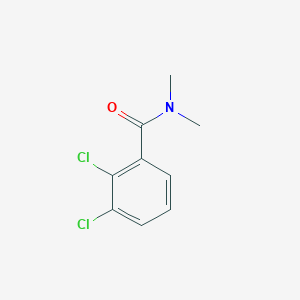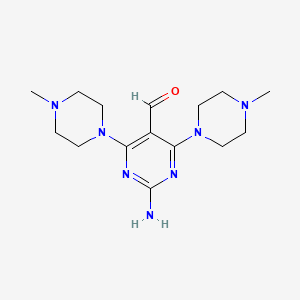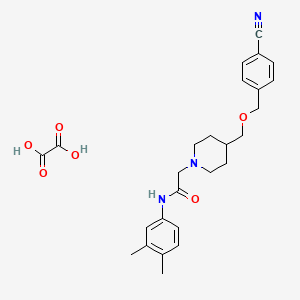![molecular formula C8H7F3O B2460408 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2503208-69-1](/img/structure/B2460408.png)
1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[211]hexane is a unique compound characterized by its bicyclic structure and the presence of both ethynyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to achieve the desired bicyclic structure. The reaction conditions often include the use of a photoredox catalyst, such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), under blue LED irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions: 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethynyl or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
作用機序
The mechanism by which 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane exerts its effects involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s high reactivity suggests it can form stable complexes with proteins and enzymes .
類似化合物との比較
4-(Di-/Trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and fluorinated groups, making them useful analogues in medicinal chemistry.
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®):
Uniqueness: 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane stands out due to its combination of an ethynyl group with a trifluoromethyl group within a bicyclic framework. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
1-ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-2-7-3-6(4-7,5-12-7)8(9,10)11/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGOOXRDEIHWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2460329.png)
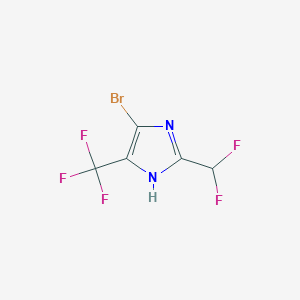

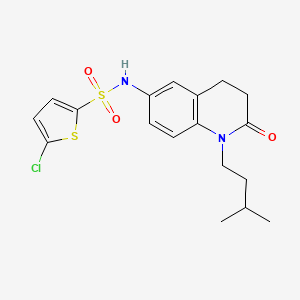
![Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2460334.png)
![1'-(2-ethylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2460337.png)
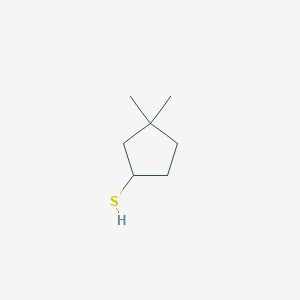

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2460341.png)
![6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2460342.png)
